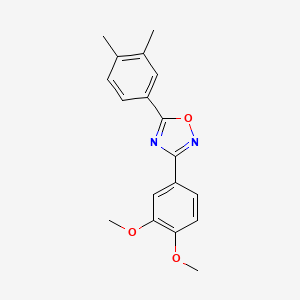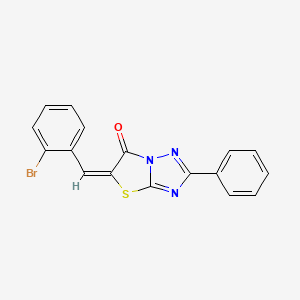![molecular formula C22H16F3N3O3S2 B11602362 Ethyl 4-[({[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11602362.png)
Ethyl 4-[({[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[({[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate: is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzoate ring (benzene ring with a carboxylate group).
- Attached to the benzoate ring, we find an acetylamino group.
- Further, there’s a thiophene ring (a five-membered heterocycle containing sulfur) linked to the acetylamino group.
- The pyridine ring (a six-membered heterocycle containing nitrogen) is also part of this compound, with a cyano group and a trifluoromethyl substituent.
Preparation Methods
Synthetic Routes:: Several synthetic methods can yield this compound. Notably:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) as a sulfurizing agent.
Industrial Production:: While specific industrial methods for this compound are not widely documented, academic research provides valuable insights.
Chemical Reactions Analysis
Reactivity::
Oxidation: Thiophene derivatives can undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substituents on the pyridine and thiophene rings can be modified.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Scientific Research Applications
This compound finds applications in:
Mechanism of Action
The precise mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, further exploration could reveal related structures.
Properties
Molecular Formula |
C22H16F3N3O3S2 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C22H16F3N3O3S2/c1-2-31-21(30)13-5-7-14(8-6-13)27-19(29)12-33-20-15(11-26)16(22(23,24)25)10-17(28-20)18-4-3-9-32-18/h3-10H,2,12H2,1H3,(H,27,29) |
InChI Key |
AVWYQRLYYJDYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)-2-phenylethanamide]](/img/structure/B11602280.png)

![Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B11602287.png)

![(5Z)-5-(4-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602290.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11602296.png)
![1-(2-oxo-2-{[(4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)-1-(2-oxo-2-{[(4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)piperidinium](/img/structure/B11602305.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11602309.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B11602315.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602320.png)
![5-(benzenesulfonyl)-7-cyclohexyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11602321.png)
![(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602324.png)
![6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602339.png)
![3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11602351.png)
